1,2,3,7-Tetrabromo-dibenzofuran

CAS No.: 617707-60-5

Cat. No.: VC20270433

Molecular Formula: C12H4Br4O

Molecular Weight: 483.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 617707-60-5 |

|---|---|

| Molecular Formula | C12H4Br4O |

| Molecular Weight | 483.77 g/mol |

| IUPAC Name | 1,2,3,7-tetrabromodibenzofuran |

| Standard InChI | InChI=1S/C12H4Br4O/c13-5-1-2-6-8(3-5)17-9-4-7(14)11(15)12(16)10(6)9/h1-4H |

| Standard InChI Key | DCCABQVACPTEIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC3=CC(=C(C(=C23)Br)Br)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

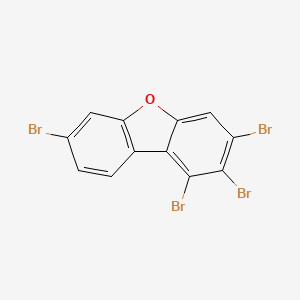

The dibenzofuran skeleton consists of two benzene rings fused to a central furan ring. In 1,2,3,7-tetrabromo-dibenzofuran, bromine atoms occupy the 1, 2, 3, and 7 positions (Figure 1). This substitution pattern creates a planar, highly halogenated structure that enhances its stability and resistance to environmental degradation. The electron-withdrawing nature of bromine atoms significantly influences the compound’s reactivity, directing electrophilic substitution to the remaining unsubstituted carbon positions.

Table 1: Key Physicochemical Properties of 1,2,3,7-Tetrabromo-dibenzofuran

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight (g/mol) | 483.776 |

| CAS Number | 617707-60-5 |

| IUPAC Name | 1,2,3,7-Tetrabromodibenzofuran |

| Boiling Point | Not experimentally determined |

| Melting Point | >300°C (estimated) |

| Solubility in Water | Low (hydrophobic) |

Synthesis and Formation Pathways

1,2,3,7-Tetrabromo-dibenzofuran is synthesized through controlled bromination of dibenzofuran precursors or as an unintended byproduct during the thermal degradation of BFRs such as polybrominated diphenyl ethers (PBDEs). Industrial processes involving high-temperature incineration or recycling of electronic waste are significant sources of environmental release. Palladium-catalyzed coupling reactions under refluxing ethanol conditions have been employed to achieve selective bromination, though yields remain moderate due to competing side reactions.

Environmental Persistence and Bioaccumulation

Environmental Distribution

PBDFs, including 1,2,3,7-tetrabromo-dibenzofuran, exhibit high persistence in soil, sediment, and biota due to their low vapor pressure and resistance to hydrolysis. Monitoring studies detect these compounds in urban air samples, wastewater sludge, and marine ecosystems, with concentrations correlating to industrial activity levels. Their hydrophobicity () facilitates adsorption onto organic matter, prolonging environmental residence times.

Bioaccumulation and Trophic Transfer

The compound’s lipophilicity enables bioaccumulation in adipose tissues of aquatic and terrestrial organisms. Biomagnification factors (BMFs) exceeding 1.0 have been observed in predator species, underscoring its potential to disrupt food webs. Comparative studies indicate that brominated dibenzofurans bioaccumulate at rates comparable to their chlorinated analogs, though toxicity profiles differ due to divergent receptor-binding affinities .

Toxicological Mechanisms and Health Impacts

Table 2: Comparative Toxicity of Halogenated Dibenzofurans

| Compound | Halogenation Pattern | TEF (WHO 2005) | Key Toxic Effects |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-Cl | 0.1 | Immunotoxicity, developmental defects |

| 1,2,3,7-Tetrabromo-dibenzofuran | 1,2,3,7-Br | Undetermined | AhR activation, endocrine disruption |

| 1,2,3,6-Tetrabromo-dibenzofuran | 1,2,3,6-Br | Undetermined | Oxidative stress, hepatotoxicity |

Developmental and Immunotoxic Effects

Animal studies reveal that perinatal exposure to PBDFs causes thymic atrophy, reduced lymphocyte counts, and impaired antibody production. Zebrafish embryos exposed to 1,2,3,7-tetrabromo-dibenzofuran exhibit developmental abnormalities, including spinal curvature and yolk sac edema, at concentrations as low as 10 nM. These effects correlate with altered expression of genes regulating cell cycle progression and apoptosis.

Regulatory Status and Mitigation Strategies

Analytical Challenges and Monitoring

Comparative Analysis with Structural Analogs

Positional Isomerism and Toxicity

The bromine substitution pattern critically influences biological activity. For instance, 1,2,3,7-tetrabromo-dibenzofuran exhibits stronger AhR agonism than its 1,2,3,6-isomer, likely due to enhanced planar stability favoring receptor binding. Conversely, 2,3,7,8-tetrachlorodibenzofuran, despite lower halogen content, demonstrates higher toxicity due to optimal chlorine positioning for AhR interaction .

Degradation Pathways

Photolytic degradation of PBDFs proceeds via reductive debromination, yielding less brominated intermediates. Under UV irradiation, 1,2,3,7-tetrabromo-dibenzofuran undergoes sequential loss of bromine atoms, forming tri- and di-brominated derivatives with reduced persistence. Microbial degradation in anaerobic sediments is negligible, highlighting the need for engineered remediation approaches.

Future Research Directions

-

Toxic Equivalency Factors: Establishing TEFs for PBDFs to integrate them into existing risk assessment frameworks.

-

Advanced Remediation Technologies: Developing nanocatalysts or microbial consortia capable of debrominating PBDFs in contaminated sites.

-

Global Monitoring Networks: Expanding environmental surveillance to track PBDF emissions across industrializing regions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume